molecular formula C8H16O3S B12117370 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether CAS No. 29568-85-2

1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether

Cat. No.: B12117370
CAS No.: 29568-85-2
M. Wt: 192.28 g/mol
InChI Key: IFOWIMXUWXLOPF-UHFFFAOYSA-N
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Description

1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and an ether linkage to a 2-methylpropyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring. This can be achieved through various methods, including the use of sulfur-containing reagents and appropriate catalysts.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. Common oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve this transformation.

    Etherification: The final step involves the etherification of the sulfone-containing ring with 2-methylpropyl alcohol. This can be carried out using standard etherification techniques, such as the use of an acid catalyst or a base-promoted reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and scale-up of this compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the compound can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other lower oxidation state forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for etherification and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether involves its interaction with specific molecular targets and pathways. The sulfone group and ether linkage play crucial roles in its reactivity and binding affinity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether: Similar in structure but with different substituents or functional groups.

    Sulfone-containing ethers: Compounds with similar sulfone and ether linkages but different ring structures or side chains.

Uniqueness

This compound is unique due to its specific combination of a tetrahydrothiophene ring, sulfone group, and ether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether (CAS No. 29568-85-2) is a sulfur-containing organic compound known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H16O3S
  • Molecular Weight : 192.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to modulate signaling pathways through the following mechanisms:

  • Antioxidant Activity : The presence of sulfur in the structure allows it to act as a reducing agent, scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : The compound can bind to various receptors, potentially influencing neurotransmission or hormonal responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 1000 μg/mL .

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved remain an area of active research.

Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects. It has been shown to reduce neuroinflammation and oxidative damage in neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies

StudyFindings
Antimicrobial Efficacy Study Demonstrated significant inhibition of bacterial growth at high concentrations (1000 μg/mL) against E. coli and S. aureus .
Antitumor Activity Investigation Showed inhibition of cell proliferation in several cancer cell lines, suggesting a potential role in cancer therapy. Further studies are needed for detailed mechanisms.
Neuroprotection Research Indicated reduction in oxidative stress markers in neuronal cells treated with the compound, supporting its potential use in treating neurodegenerative disorders.

Properties

CAS No.

29568-85-2

Molecular Formula

C8H16O3S

Molecular Weight

192.28 g/mol

IUPAC Name

3-(2-methylpropoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C8H16O3S/c1-7(2)5-11-8-3-4-12(9,10)6-8/h7-8H,3-6H2,1-2H3

InChI Key

IFOWIMXUWXLOPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1CCS(=O)(=O)C1

Origin of Product

United States

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